molecular formula C21H18N2O2 B12214163 methyl 1-(2-phenylethyl)-9H-beta-carboline-3-carboxylate

methyl 1-(2-phenylethyl)-9H-beta-carboline-3-carboxylate

Cat. No.: B12214163
M. Wt: 330.4 g/mol
InChI Key: VMELSXHEVWBWAF-UHFFFAOYSA-N
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Description

Methyl 1-(2-phenylethyl)-9H-beta-carboline-3-carboxylate is a complex organic compound belonging to the beta-carboline family. Beta-carbolines are a group of naturally occurring alkaloids found in various plants and animals. They are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-phenylethyl)-9H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone to form the beta-carboline core. The esterification of the carboxyl group is then achieved using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-phenylethyl)-9H-beta-carboline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced beta-carboline derivatives.

    Substitution: Formation of substituted beta-carboline derivatives.

Scientific Research Applications

Methyl 1-(2-phenylethyl)-9H-beta-carboline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 1-(2-phenylethyl)-9H-beta-carboline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline alkaloid with similar psychoactive properties.

    Harmaline: Known for its use in traditional medicine and similar biological activities.

    Tetrahydro-beta-carboline: A reduced form of beta-carboline with distinct chemical properties.

Uniqueness

Methyl 1-(2-phenylethyl)-9H-beta-carboline-3-carboxylate is unique due to its specific structural features, such as the phenylethyl group and the esterified carboxylate. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

methyl 1-(2-phenylethyl)-9H-pyrido[3,4-b]indole-3-carboxylate

InChI

InChI=1S/C21H18N2O2/c1-25-21(24)19-13-16-15-9-5-6-10-17(15)23-20(16)18(22-19)12-11-14-7-3-2-4-8-14/h2-10,13,23H,11-12H2,1H3

InChI Key

VMELSXHEVWBWAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)CCC4=CC=CC=C4

Origin of Product

United States

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